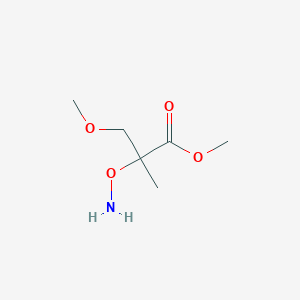

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Description

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a multifunctional ester derivative characterized by a unique combination of aminooxy, methoxy, and methyl substituents. The aminooxy group (-ONH2) distinguishes it from conventional esters, offering distinct reactivity profiles for applications in drug conjugation or polymer chemistry.

Properties

Molecular Formula |

C6H13NO4 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

methyl 2-aminooxy-3-methoxy-2-methylpropanoate |

InChI |

InChI=1S/C6H13NO4/c1-6(11-7,4-9-2)5(8)10-3/h4,7H2,1-3H3 |

InChI Key |

QFUJIWUCQGOCHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)(C(=O)OC)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the reaction of aminooxyacetic acid with methanol in the presence of a catalyst. One common method includes the use of thionyl chloride to activate the carboxylic acid group, followed by esterification with methanol . The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate undergoes various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso compounds.

Reduction: Reduction reactions can convert the aminooxy group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has a wide range of applications in scientific research:

Biology: The compound is employed in biochemical assays to study enzyme mechanisms and protein modifications.

Industry: It is utilized in the synthesis of specialty chemicals and pharmaceuticals, where its unique reactivity offers advantages in creating complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. Additionally, its ability to inhibit specific enzymes, such as cystathionine-β-synthase, highlights its potential in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate with four related esters, focusing on substituent effects, reactivity, and applications inferred from the provided evidence.

Methyl 3-(Benzyloxy)-2-Methylpropanoate

- Structure: Replaces the aminooxy group with a benzyloxy (-OCH2C6H5) group .

- Key Differences: The benzyloxy group enhances lipophilicity, making it more suitable for hydrophobic matrices or slow-release formulations. Unlike the aminooxy group, benzyloxy lacks nucleophilic reactivity, limiting its utility in bioconjugation.

- Synthesis: Commercial availability (e.g., LookChem) suggests scalability, whereas aminooxy derivatives may require specialized protocols .

(E)-Methyl 4-(3-Chloropropoxy)-2-(2-Cyanovinylamino)-5-Methoxybenzoate

- Structure: Features a chloropropoxy chain, cyanovinylamino group, and aromatic benzoate core .

- Key Differences: The cyanovinylamino group introduces electron-withdrawing effects, enhancing stability under acidic conditions compared to the aminooxy group. The aromatic ring system enables π-π stacking, useful in materials science, whereas the aliphatic backbone of the target compound may favor flexibility in drug design .

Methyl 2-[(E)-2-Cyano-2-(2-Pyridinyl)ethenyl]amino Propenoates

- Structure: Contains a cyano-pyridinyl ethenylamino group and propenoate ester .

- Key Differences: The pyridinyl group enables metal coordination, useful in catalysis, whereas the aminooxy group is more reactive toward carbonyl compounds.

Complex Marine Natural Product Derivatives (e.g., Compound 14)

- Structure: Includes a branched propanoate ester with methoxy and dimethylamino groups .

- Key Differences: The dimethylamino group enhances solubility in polar solvents, while the aminooxy group may reduce solubility due to hydrogen bonding. Marine-derived esters often exhibit cytotoxicity, suggesting the target compound’s bioactivity could be modulated by its aminooxy substituent .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Accessibility: Aminooxy-containing esters like the target compound may require controlled conditions (e.g., low temperatures, inert atmospheres) to prevent decomposition, as seen in analogous syntheses .

- Reactivity: The aminooxy group’s nucleophilicity enables unique reactivity, such as oxime ligation, which is absent in benzyloxy or cyano analogs .

- Contradictions/Gaps : Evidence lacks explicit data on the target compound’s physical properties (e.g., solubility, melting point) or stability, necessitating experimental validation.

Biological Activity

Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a compound that has garnered significant interest in biological research due to its potential therapeutic applications and interactions with various biological systems. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₅NO₃. Its structure includes:

- Amino Group : Facilitates hydrogen bonding and enzymatic interactions.

- Methoxy Group : Increases lipophilicity, enhancing membrane permeability.

- Branched Propanoate Structure : Influences steric properties and enzyme specificity.

The presence of both the amino and methoxy groups contributes to its unique reactivity and biological activity, making it a valuable compound for various research applications.

The biological activity of this compound primarily involves its interaction with serine proteases. It acts as an inhibitor by forming covalent bonds at the active sites of these enzymes, thereby modulating various metabolic pathways. Notably, it influences the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

Interaction with Biological Targets

The compound's interactions with biological targets can be summarized in the following table:

| Biological Target | Type of Interaction | Effect |

|---|---|---|

| Serine Proteases | Enzyme Inhibition | Modulation of metabolic pathways |

| MAPK/ERK Pathway | Signal Transduction | Influences cell proliferation |

| Other Enzymes | Potential Inhibition | Therapeutic implications |

This table highlights the compound's role in enzyme inhibition and its broader implications in cellular signaling and metabolism.

Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

- Cancer Research : The ability to inhibit serine proteases suggests a role in cancer treatment by disrupting tumor progression pathways. For instance, studies indicate that this compound may inhibit specific proteases involved in cancer cell invasion and metastasis.

- Metabolic Disorders : Its modulation of metabolic pathways indicates possible applications in diseases such as diabetes and obesity. Research has shown that it can influence glucose metabolism and lipid profiles in animal models.

- Drug Development : this compound serves as a precursor for synthesizing bioactive molecules, making it valuable in pharmaceutical applications. Its structural properties allow for further modifications that can enhance its therapeutic efficacy.

Case Studies

- Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited serine proteases involved in the degradation of extracellular matrix components, which are critical in cancer metastasis. This inhibition was shown to reduce tumor growth in xenograft models.

- Impact on Metabolic Pathways : Another research project focused on the compound's effects on metabolic disorders. It was found to enhance insulin sensitivity and lower blood glucose levels in diabetic mice, suggesting its potential as a therapeutic agent for type 2 diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.